4-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N6OS and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
Compounds with pyridine and pyrazine substitutions, similar to the core structure of the compound , have been synthesized and tested against Mycobacterium tuberculosis. These compounds, including various ring systems like 1,2,4-oxadiazole-5-ones and 1,3,4-oxathiazoline-2-ones, showed significant antimycobacterial activity, suggesting potential applications in developing treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Anticancer and Anti-inflammatory Properties
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating potential use in cancer therapy and inflammation management (Rahmouni et al., 2016).
GyrB Inhibitors for Tuberculosis
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a resemblance to the compound due to the presence of thiazole and pyridyl groups, have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, showcasing their potential in tuberculosis treatment (Jeankumar et al., 2013).
Antibacterial Activity
Pyrazolopyridine derivatives have been synthesized and exhibited moderate to good antibacterial activity against various strains, suggesting their utility in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Properties
IUPAC Name |
4-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-8-13(12-4-3-5-16-9-12)19-21(10)7-6-17-15(22)14-11(2)18-20-23-14/h3-5,8-9H,6-7H2,1-2H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWODPOQVYPVCMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(N=NS2)C)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.